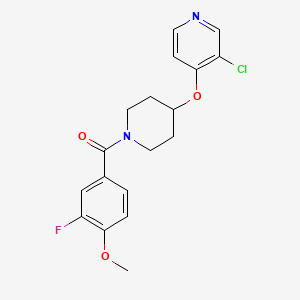
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps. Here is a generalized pathway:
Starting Materials: : Begin with commercially available 3-chloropyridine and 3-fluoro-4-methoxybenzene.
Nucleophilic Substitution: : Treat 3-chloropyridine with piperidine in the presence of a base, such as sodium hydride, to form the intermediate 3-chloropyridin-4-yloxy-piperidine.
Acylation Reaction: : React the intermediate with 3-fluoro-4-methoxybenzoyl chloride in the presence of a Lewis acid, like aluminum chloride, to afford the desired product, this compound.
Industrial Production Methods
On an industrial scale, the process would be optimized to increase yield and purity while reducing costs and environmental impact. This might involve the use of continuous flow reactors for better reaction control, solvent recovery systems to minimize waste, and rigorous purification methods such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Possible conversion to more oxidized states using agents like potassium permanganate.
Reduction: : Reduction of the carbonyl group using agents like sodium borohydride.
Substitution: : Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products depend on the reaction type:
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or hydrocarbons.
Substitution: : Derivatives with different substituents on the aromatic ring or piperidine moiety.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in scientific research across various fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential as a biochemical probe in cellular assays.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Explored for its use in material sciences, possibly as a precursor for polymers or coatings.
Wirkmechanismus
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone exerts its effects is highly dependent on its application:
Molecular Targets: : May interact with specific enzymes, receptors, or ion channels in biological systems.
Pathways Involved: : Could modulate signaling pathways such as the MAPK or PI3K/Akt pathway, influencing cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
**4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-chloro-4-methoxyphenyl)methanone
**(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone
**4-((2-Chloropyridin-3-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
Uniqueness
What sets (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chloropyridinyl and fluoromethoxyphenyl moieties might contribute to its higher affinity or specificity for certain biological targets compared to its analogs.
Each functional group in the molecule imparts distinct characteristics, making this compound a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-24-17-3-2-12(10-15(17)20)18(23)22-8-5-13(6-9-22)25-16-4-7-21-11-14(16)19/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNWIMPRYRCOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)
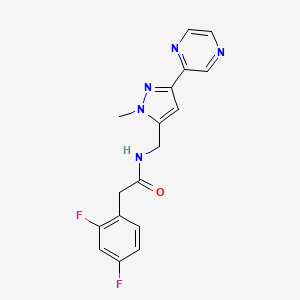
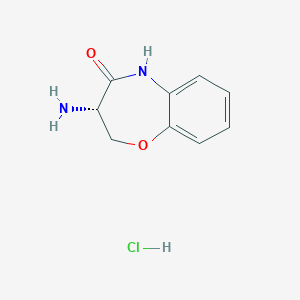
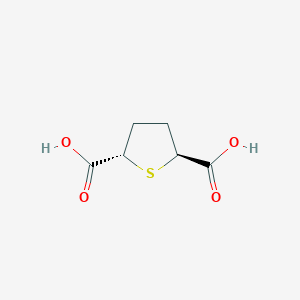
![5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2904740.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)
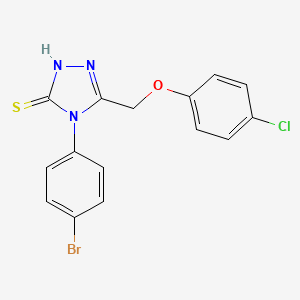
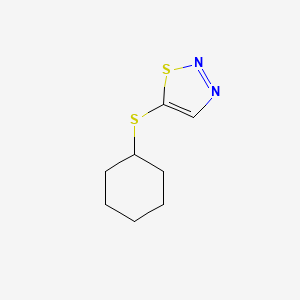
![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)
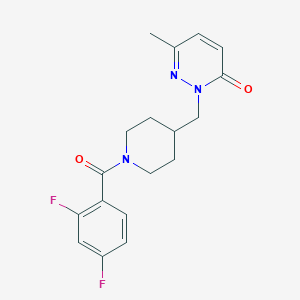
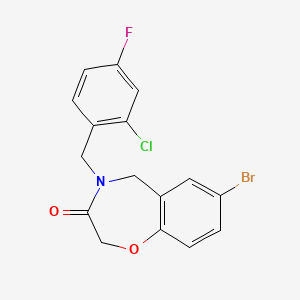
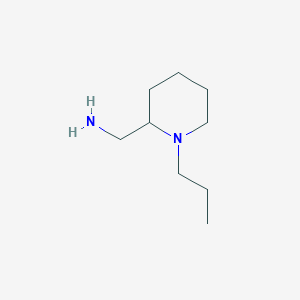
![2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)
![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)
